2-(methylsulfanyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS3/c1-24-16-12(4-2-7-19-16)15(23)18-8-6-11-10-26-17-20-14(21-22(11)17)13-5-3-9-25-13/h2-5,7,9-10H,6,8H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDNRLPXEMZHNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the thiazolo[3,2-b][1,2,4]triazole core through cyclization reactions. The thiophene ring is then introduced via coupling reactions, such as the Sonogashira coupling reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- The compound has shown promising anticancer properties. Studies indicate that it interacts with DNA and proteins, potentially inhibiting cell proliferation. For instance, related compounds have demonstrated significant anti-proliferative effects against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values below 25 µM due to their affinity for cyclin-dependent kinase 2 (CDK2) .
-
Antimicrobial Activity :
- Derivatives of triazoles and thiazoles exhibit notable antimicrobial properties. Research indicates that compounds similar to this one have effective activity against both Gram-positive and Gram-negative bacteria, particularly Escherichia coli, by inhibiting DNA gyrase, an essential enzyme for bacterial replication .
- Potential as Antiviral Agents :
Materials Science
- Electronic Properties :
- The unique combination of heterocycles may lead to novel materials with specific electronic properties. This compound could serve as a building block for the synthesis of advanced materials used in electronics or photonics .
Synthesis and Preparation Methods
The synthesis of 2-(methylsulfanyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}pyridine-3-carboxamide typically involves several steps:
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}pyridine-3-carboxamide involves its interaction with various molecular targets. The compound can bind to DNA, potentially interfering with replication and transcription processes. It can also interact with proteins, inhibiting their function by binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylthio)-2-thiazoline
- 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
- Thieno[3,2-b]thiophene-fused BODIPY derivatives
Uniqueness
What sets 2-(methylsulfanyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}pyridine-3-carboxamide apart is its unique combination of heterocyclic structures, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or unique electronic properties for material science applications.
Biological Activity
The compound 2-(methylsulfanyl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}pyridine-3-carboxamide , often abbreviated as a complex organic molecule, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including antimicrobial and anticancer activities, supported by various studies and findings.
Chemical Structure
This compound features a pyridine core substituted with a methylsulfanyl group and a triazole-thiazole moiety. The structural complexity suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazoles and thiazoles exhibit significant antimicrobial properties. In a study involving various triazole derivatives, compounds similar to the one in focus demonstrated marked activity against both Gram-positive and Gram-negative bacteria, particularly against Escherichia coli . The mechanism of action is often linked to their ability to inhibit DNA gyrase, an essential enzyme for bacterial replication.
Anticancer Activity
The anticancer potential of the compound is highlighted by its structural similarities to known anticancer agents. Studies have shown that related compounds exhibit potent anti-proliferative effects against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) with IC50 values below 25 µM . The activity has been attributed to the compound's affinity for cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
Case Studies
- Antimicrobial Evaluation : In vitro tests on synthesized triazole derivatives revealed significant antibacterial activity against standard pathogenic strains. Compounds showed effectiveness particularly against Staphylococcus aureus and E. coli, with some exhibiting minimal inhibitory concentrations (MIC) lower than 10 µg/mL .
- Cancer Cell Line Studies : A series of experiments on pyridine-based compounds indicated that those with similar structural features to the target compound inhibited cell proliferation effectively in HepG-2 and MCF-7 lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound for various biological targets. For instance, docking simulations revealed strong interactions with DNA gyrase and CDK2, supporting the observed antimicrobial and anticancer activities .
Data Summary Table
Q & A
Q. What synthetic routes are recommended for preparing this compound?
The compound can be synthesized via multi-step condensation reactions. A plausible approach involves:
- Step 1 : Reacting thiophene-2-carboxamide derivatives with hydrazine or substituted hydrazines to form intermediate triazole-thiazole scaffolds .
- Step 2 : Introducing the pyridine-3-carboxamide moiety through nucleophilic substitution or coupling reactions. Ethanol or DMF are typical solvents, with heating (reflux) for 7–20 hours .
- Step 3 : Purification via crystallization (e.g., ethanol/water mixtures) to achieve yields of 65–76%, followed by characterization using IR, NMR, and mass spectrometry .
Q. How should researchers characterize this compound using spectroscopic methods?
Key techniques include:
- IR Spectroscopy : Identify functional groups like C=O (~1650–1700 cm⁻¹), C=N (~1600 cm⁻¹), and C-S-C (~650–750 cm⁻¹) .
- ¹H/¹³C NMR : Analyze chemical environments of methylsulfanyl (δ ~2.5 ppm for CH₃S), thiophene protons (δ ~6.5–7.5 ppm), and pyridine carbons (δ ~120–160 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., M⁺ at m/z corresponding to C₁₉H₁₆N₆OS₂) and fragmentation patterns .
Advanced Research Questions
Q. How can the cyclization step for [1,2,4]triazolo[3,2-b][1,3]thiazol derivatives be optimized?
- Base Selection : Use 3-picoline or 3,5-lutidine to enhance reaction efficiency, as demonstrated in triazolopyrimidine sulfonamide synthesis .
- Catalysts : Add catalytic N-aryl-sulfilimine compounds (e.g., Formula A derivatives) to accelerate cyclization and reduce impurities .
- Solvent Optimization : Test polar aprotic solvents (DMF, acetonitrile) under reflux (80–120°C) to improve yield and regioselectivity .
Q. What strategies resolve discrepancies in NMR spectral data for thiophene-triazole hybrids?
- Deuteration : Use deuterated DMSO or CDCl₃ to suppress solvent interference and clarify splitting patterns .
- Variable Temperature NMR : Resolve overlapping peaks caused by dynamic processes (e.g., rotational isomerism) .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 6-methyl-2-substituted thieno-triazepines) to validate assignments .
Q. How can substituent effects on bioactivity be systematically evaluated?
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the pyridine ring) and test against target enzymes or pathogens .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like microbial enzymes or kinases .
- Biological Assays : Screen derivatives for antimicrobial activity using broth microdilution (MIC values) or antitumor activity via MTT assays .
Methodological Considerations
Q. What experimental design principles apply to optimizing reaction conditions?
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Flow Chemistry : For scalability, adapt batch reactions to continuous-flow systems, as demonstrated in diphenyldiazomethane synthesis .
Q. How are impurities in the final product quantified and mitigated?
- HPLC-PDA : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect and quantify byproducts (e.g., unreacted intermediates) .
- Recrystallization : Optimize solvent polarity (e.g., DMF/water vs. ethanol) to remove hydrophilic or hydrophobic impurities .
Data Contradiction Analysis
Q. How should conflicting melting points or spectral data be addressed?
- Reproducibility Checks : Verify crystallization solvents (e.g., ethanol vs. DMF) and heating rates, which can alter melting points by 2–5°C .
- Spectral Deconvolution : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex heterocyclic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
